2-amino-N-propylbenzamide
Overview
Description
2-Amino-N-propylbenzamide is a chemical compound with the CAS Number: 56814-10-9 . It has a molecular weight of 178.23 and is a solid at room temperature .
Molecular Structure Analysis
The linear formula of 2-amino-N-propylbenzamide is C10H14N2O . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
2-Amino-N-propylbenzamide is a solid at room temperature . and should be stored at 4°C, protected from light .Scientific Research Applications
Chemical Synthesis and Transformations:
- 2-Amino-N-propylbenzamide derivatives have been used in various chemical synthesis processes. For instance, they have been employed in the oxidative decarboxylation of N-acyl amino acids to form imides (Huang, Wang, & Yue, 2008). This process highlights the reactivity of such compounds under oxidative conditions.
- Another study demonstrated the use of 2-aminobenzamide, a related compound, in the fluorescence labeling of carbohydrates (Cumpstey, Butters, Fairbanks, & Wormald, 2000). This technique is vital in chemical analysis and research.
Green Synthesis and Environmental Applications:
- 2-Amino-N-propylbenzamide derivatives have been synthesized using environmentally friendly methods. For example, a study highlighted the phytosynthesis of these derivatives using natural surfactants, demonstrating their potential in green chemistry (More, Patil, & Salunkhe, 2014).
Pharmacological Research:
- The derivatives of 2-amino-N-propylbenzamide have been explored in pharmacological research, particularly in the development of new therapeutic agents. A study synthesized 2-aminobenzamide-type histone deacetylase inhibitors, which are critical in cancer research (Kiyokawa et al., 2010).
Material Science and Polymer Chemistry:
- In material science, 2-amino-N-propylbenzamide derivatives have been used in the synthesis of novel polymers and materials. A study involved the synthesis of new aromatic polyimides using derivatives of 2-aminobenzamide (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005). These materials have applications in various high-performance contexts.
Analytical Chemistry:
- In analytical chemistry, 2-amino-N-propylbenzamide derivatives have been used in the study of hydrogen bonds in N-unsubstituted 2-aminobenzamides (Mphahlele et al., 2017). Understanding these interactions is crucial for the development of new analytical techniques.
Electrochemistry:
- The electrochemical properties of amino-substituted benzamide derivatives, including 2-amino-N-propylbenzamide, have been investigated for their potential antioxidant activities (Jovanović et al., 2020). These studies are significant in understanding the electrochemical behavior of such compounds.
Biochemical Research:
- 2-Amino-N-propylbenzamide derivatives have been used in biochemical research, such as in the synthesis and radiofluorination of AMPA receptor ligands (Kronenberg, Drewes, Sihver, & Coenen, 2007). This is crucial for understanding neuroreceptors and for the development of imaging techniques.
Safety And Hazards
properties
IUPAC Name |
2-amino-N-propylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,2,7,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIFLMUVUBNJEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364711 | |
Record name | 2-amino-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-propylbenzamide | |
CAS RN |
56814-10-9 | |
Record name | 2-amino-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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